An In-Depth Technical Guide to the Synthesis and Characterization of N,N,4-Trimethylbenzenesulfonamide
An In-Depth Technical Guide to the Synthesis and Characterization of N,N,4-Trimethylbenzenesulfonamide
Introduction
N,N,4-trimethylbenzenesulfonamide is a versatile chemical compound belonging to the sulfonamide class.[1] Sulfonamides are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N,4-trimethylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and high purity of the final product.
Chemical Properties and Structure
N,N,4-trimethylbenzenesulfonamide, also known as N,N-dimethyl-p-toluenesulfonamide, possesses the chemical formula C9H13NO2S and a molecular weight of 199.27 g/mol .[1][4][5] Its structure consists of a p-toluenesulfonyl group bonded to a dimethylamino group.
Table 1: Chemical and Physical Properties of N,N,4-trimethylbenzenesulfonamide
| Property | Value | Reference |
| IUPAC Name | N,N,4-trimethylbenzenesulfonamide | [1] |
| Molecular Formula | C9H13NO2S | [1][4] |
| Molecular Weight | 199.27 g/mol | [1][4][5] |
| CAS Number | 599-69-9 | [4] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C | [1] |
| InChIKey | WZKOKGOAHBIPCI-UHFFFAOYSA-N | [1][4] |
Synthesis of N,N,4-trimethylbenzenesulfonamide
The synthesis of N,N,4-trimethylbenzenesulfonamide is typically achieved through the reaction of p-toluenesulfonyl chloride with dimethylamine.[3][6] This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur, a cornerstone of sulfonamide synthesis.[2][7]
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the dimethylamine nitrogen on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Synthesis of N,N,4-trimethylbenzenesulfonamide.
Detailed Experimental Protocol
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Dimethylamine (40% aqueous solution or as a gas)
-
A suitable base (e.g., triethylamine, pyridine, or sodium hydroxide)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment
Safety Precautions:
-
p-Toluenesulfonyl chloride is corrosive and causes skin and eye irritation.[8][9]
-
Dimethylamine is a flammable and corrosive gas or liquid.
-
All manipulations should be performed in a well-ventilated fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10][11]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride (1 equivalent) in dichloromethane.
-
Addition of Base and Amine: Add a suitable base such as triethylamine (1.5 equivalents) to the solution. Cool the mixture in an ice bath. Slowly add dimethylamine (1.2 equivalents) dropwise to the stirred solution. The choice of base is critical; tertiary amines like triethylamine or pyridine are commonly used to scavenge the HCl produced.[12]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[13]
-
Work-up: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[14]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[14]
Purification
The crude N,N,4-trimethylbenzenesulfonamide can be purified by recrystallization or column chromatography to achieve high purity.
Recrystallization Protocol
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an isopropanol-water mixture.[15]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For higher purity, the compound can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.[7]
Characterization
The identity and purity of the synthesized N,N,4-trimethylbenzenesulfonamide must be confirmed using various analytical techniques.
Caption: Workflow for the characterization of the synthesized compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum of N,N,4-trimethylbenzenesulfonamide is expected to show distinct signals for the aromatic protons, the methyl protons on the benzene ring, and the methyl protons of the dimethylamino group.[16]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon atoms in the molecule.[16]
Table 2: Expected NMR Data (in CDCl₃)
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Aromatic CH (ortho to SO₂) | 7.66 (d, J = 8.1 Hz, 2H) | 127.8 | [16] |
| Aromatic CH (meta to SO₂) | 7.34 (d, J = 8.0 Hz, 2H) | 129.6 | [16] |
| Ar-CH₃ | 2.44 (s, 3H) | 21.5 | [16] |
| N-(CH₃)₂ | 2.69 (s, 6H) | 37.9 | [16] |
| Aromatic C-SO₂ | - | 132.5 | [16] |
| Aromatic C-CH₃ | - | 143.5 | [16] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the sulfonyl (SO₂) and C-N bonds.[17]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| SO₂ | 1344–1317 | Asymmetric stretching | [17] |
| SO₂ | 1187–1147 | Symmetric stretching | [17] |
| S-N | 924–906 | Stretching | [17] |
| Aromatic C-H | 3000-3100 | Stretching | [18] |
| Aliphatic C-H | 2850-2960 | Stretching | [18] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of N,N,4-trimethylbenzenesulfonamide will show a molecular ion peak (M⁺) corresponding to its molecular weight.[4][19]
Table 4: Mass Spectrometry Data
| Technique | m/z | Identity | Reference |
| EI-MS | 199 | [M]⁺ | [4] |
Conclusion
This guide has provided a detailed, in-depth technical overview of the synthesis and characterization of N,N,4-trimethylbenzenesulfonamide. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize and purify this compound to a high degree of purity, as verified by a suite of analytical techniques. The information presented here serves as a valuable resource for scientists and professionals engaged in chemical synthesis and drug development, ensuring the production of high-quality materials for their research endeavors.
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Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. (2020). IUCrData, 5(2). Retrieved January 14, 2026, from [Link]
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